Bromohydrin pyrophosphate, also known by its code name IPH1101, is classified as a phosphoantigen. It is derived from bromohydrin, a type of halogenated alcohol, and is characterized by the presence of a pyrophosphate group. The compound is synthesized for research and clinical purposes, primarily by pharmaceutical companies such as Innate Pharma.
The synthesis of bromohydrin pyrophosphate involves several chemical reactions that typically include the phosphorylation of bromohydrin. Key steps in the synthesis process include:
Research indicates that bromohydrin pyrophosphate can be synthesized efficiently, yielding a product that maintains biological activity similar to natural phosphoantigens .
Bromohydrin pyrophosphate has a complex molecular structure characterized by:
The structural configuration allows it to interact effectively with gamma delta T cells, enhancing their activation and proliferation in response to tumor cells .
Bromohydrin pyrophosphate participates in several significant chemical reactions:
These reactions are critical for its application in immunotherapy, particularly in cancer treatment protocols.
The mechanism through which bromohydrin pyrophosphate exerts its effects involves:
This mechanism underscores its potential as an immunotherapeutic agent.
Bromohydrin pyrophosphate exhibits several notable physical and chemical properties:
These properties facilitate its use in clinical settings for therapeutic applications.
Bromohydrin pyrophosphate has several important applications in scientific research and medicine:
The foundational synthesis of bromohydrin pyrophosphate (BrHPP, IPH 1101) utilizes a prochiral C5 precursor (3-bromo-2-bromomethyl-1-propanol) converted via tosylation and pyrophosphorylation. The process involves nucleophilic displacement of the tosylate group by tris(tetra-n-butylammonium) hydrogen pyrophosphate in anhydrous DMF, yielding a pyrophosphoester intermediate. Subsequent stoichiometric oxidation with aqueous bromine generates BrHPP as a racemic mixture (rac-BrHPP). This route achieves ~65% yield after purification via solvent precipitation (acetone/water), anion-exchange chromatography, and reversed-phase HPLC, enabling gram-scale production of the racemate. The absence of chiral resolution in this pathway results in a 1:1 mixture of (R)- and (S)-enantiomers, which are biologically equipotent but metabolically distinct [1] [6].
Table 1: Key Steps in Prochiral Synthesis of BrHPP
Step | Reagent/Conditions | Product | Yield |
---|---|---|---|
Tosylation | TsCl, pyridine, 0°C, 12h | Tosylated C5 intermediate | >90% |
Pyrophosphorylation | [(n-Bu₄N)₃HP₂O₇], DMF, 60°C, 48h | Pyrophosphoester intermediate | 70-75% |
Bromohydrin Formation | Br₂(aq), RT, 2h | rac-BrHPP (Na⁺ salt) | 65% |
Enantiopure BrHPP is synthesized via two asymmetric strategies:
Industrial-scale BrHPP synthesis addresses three bottlenecks:
BrHPP exhibits exceptional stability in neutral aqueous buffers (PBS, pH 7.4) with <5% degradation over 30 days at 4°C. Degradation pathways include:
Table 2: Hydrolytic Stability of BrHPP vs. Pyrophosphate (PPi)
Property | BrHPP | Pyrophosphate (PPi) | Ratio (BrHPP:PPi) |
---|---|---|---|
t₁/₂ (pH 7.4, 25°C) | >2000 hours | 120 hours | 16.7:1 |
kₒₕ (M⁻¹s⁻¹, pH 12) | 0.135 | 1.2 × 10⁻¹¹ | 1.1 × 10¹⁰ |
Acid Catalysis (k₂, M⁻¹s⁻¹) | 9.4 × 10⁻³ | 2.5 × 10⁻⁴ | 37.6:1 |
BrHPP (C₅H₁₁BrO₇P₂) is a phosphonate ester analogue of natural hydroxy-DMAPP (HDMAPP). Key derivatives include:
Table 3: Structural Analogues of BrHPP and Key Properties
Compound | R Group | EC₅₀ (nM) | Stability (t₁/₂, h, pH 7.4) | Bioactivity Notes |
---|---|---|---|---|
BrHPP | -Br, -OH | 10 | >2000 | Gold standard synthetic pAg |
N-HDMAPP | -NH₂ (C5) | 0.5 | 6 | High potency, low stability |
ClHPP | -Cl, -OH | 25 | >1800 | Moderate potency |
IPP (Natural) | Isopentenyl | 5000 | 48 | Weak endogenous activator |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7